

# **Chemical structure and properties of GW 590735**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GW 590735 |           |
| Cat. No.:            | B1672471  | Get Quote |

# **In-Depth Technical Guide: GW 590735**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**GW 590735** is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant effects on lipid metabolism. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental findings. Detailed methodologies for cited experiments are included to facilitate reproducibility and further investigation. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

# **Chemical Structure and Physicochemical Properties**

**GW 590735**, with the formal name 2-methyl-2-[4-[[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]carbonyl]amino]methyl]phenoxy]-propanoic acid, is a synthetic compound belonging to the class of phenoxyacetic acid derivatives.[1][2] Its chemical identity is well-defined by its structural and molecular identifiers.

Table 1: Chemical and Physicochemical Properties of GW 590735



| Property                                                                   | Value                                                                                                                                                                                       | Reference |  |
|----------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| Formal Name                                                                | 2-methyl-2-[4-[[[4-methyl-2-[4-<br>(trifluoromethyl)phenyl]-5-<br>thiazolyl]carbonyl]amino]methy<br>l]phenoxy]-propanoic acid                                                               | [2]       |  |
| CAS Number                                                                 | 343321-96-0                                                                                                                                                                                 | [2]       |  |
| Molecular Formula                                                          | C23H21F3N2O4S                                                                                                                                                                               | [2][3]    |  |
| Molecular Weight                                                           | 478.5 g/mol                                                                                                                                                                                 | [2][3]    |  |
| Canonical SMILES                                                           | O=C(NCC1=CC=C(OC(C)<br>(C)C(=O)O)C=C1)C1=C(C)N=<br>C(C2=CC=C(C(F)<br>(F)F)C=C2)S1                                                                                                           | [2]       |  |
| InChI                                                                      | InChI=1S/C23H21F3N2O4S/c<br>1-13-18(33-20(28-13)15-6-8-<br>16(9-7-<br>15)23(24,25)26)19(29)27-12-<br>14-4-10-17(11-5-14)32-<br>22(2,3)21(30)31/h4-<br>11H,12H2,1-3H3,(H,27,29)<br>(H,30,31) | [2]       |  |
| InChlKey                                                                   | ILUPZUOBHCUBKB-<br>UHFFFAOYSA-N                                                                                                                                                             | [2]       |  |
| Appearance                                                                 | White to off-white crystalline solid                                                                                                                                                        |           |  |
| Purity                                                                     | ≥98%                                                                                                                                                                                        | [2][3]    |  |
| DMF: 30 mg/mLDMSO:  Solubility mg/mLEthanol: 30 mg/m  (pH 7.2): 0.25 mg/mL |                                                                                                                                                                                             | [2]       |  |
| Storage Conditions                                                         | Store at -20°C under desiccating conditions. The                                                                                                                                            |           |  |



product is stable for up to 12 months.

# **Pharmacological Properties**

**GW 590735** is a potent and highly selective agonist for PPARα.[5] Its pharmacological activity is characterized by its ability to modulate lipid metabolism, primarily by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol and triglycerides.[3][5]

### **In-Vitro Pharmacology**

The primary in-vitro activity of **GW 590735** is its activation of the PPARα receptor.

Table 2: In-Vitro Potency and Selectivity of GW 590735

| Parameter    | Value                            | Description                                                                 | Reference |
|--------------|----------------------------------|-----------------------------------------------------------------------------|-----------|
| EC50 (PPARα) | 4 nM                             | Potency in activating human PPARα in a GAL4-responsive reporter gene assay. | [2][5]    |
| Selectivity  | >500-fold vs. PPARy<br>and PPARδ | Demonstrates high selectivity for the PPARα isoform over PPARy and PPARδ.   | [5]       |

# **In-Vivo Pharmacology**

In animal models, **GW 590735** has demonstrated significant effects on lipid profiles.

Table 3: In-Vivo Efficacy of GW 590735 in an Apo-A-I Transgenic Mouse Model



| Dose (oral,<br>twice daily for<br>5 days) | Effect on LDLc | Effect on<br>Triglycerides<br>(TG) | Effect on HDLc | Reference |
|-------------------------------------------|----------------|------------------------------------|----------------|-----------|
| 0.5 - 5 mg/kg                             | Lowered        | Lowered                            | Increased      | [5]       |

#### **Pharmacokinetics**

Pharmacokinetic studies have been conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion of **GW 590735**.

Table 4: Pharmacokinetic Parameters of GW 590735

| Species | Dose (IV) | Clearanc<br>e (Cl) | Volume of<br>Distributi<br>on (Vd) | Half-life<br>(T1/2) | Bioavaila<br>bility<br>(F%) | Referenc<br>e |
|---------|-----------|--------------------|------------------------------------|---------------------|-----------------------------|---------------|
| Rat     | 2.7 mg/kg | 5<br>mL/min/kg     | 1 L/kg                             | 2.4 hours           | 47%                         | [5]           |
| Dog     | 2 mg/kg   | 13<br>mL/min/kg    | 2.8 L/kg                           | 2.6 hours           | 85%                         | [5]           |

# **Mechanism of Action and Signaling Pathway**

**GW 590735** exerts its pharmacological effects by activating PPAR $\alpha$ , a nuclear receptor that plays a critical role in the regulation of lipid and glucose homeostasis.

### **PPARα Activation Pathway**

The activation of PPAR $\alpha$  by **GW 590735** initiates a cascade of molecular events leading to the modulation of target gene expression.

Caption: PPARa activation by **GW 590735** leads to changes in gene expression.

Upon entering the cell, **GW 590735** binds to and activates PPARα. This ligand-activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This complex subsequently binds to specific DNA sequences known as peroxisome proliferator response



elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid metabolism, such as lipoprotein lipase (LPL) and carnitine palmitoyltransferase I (CPT1), ultimately leading to the observed changes in lipid profiles.

# **Key Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.

## **In-Vitro PPARα Agonist Potency Assay**

This protocol describes a reporter gene assay to determine the in-vitro potency of **GW 590735** as a PPAR $\alpha$  agonist.





Click to download full resolution via product page

Caption: Workflow for determining the in-vitro potency of **GW 590735**.

Methodology:



- Cell Culture: CV-1 cells are cultured in appropriate media and conditions.
- Transfection: Cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARα, and a second reporter plasmid containing a luciferase gene under the control of an upstream activating sequence (UAS) recognized by GAL4.
- Treatment: Transfected cells are treated with a range of concentrations of GW 590735.
- Incubation: Cells are incubated for 24 hours to allow for compound uptake, receptor activation, and reporter gene expression.
- Cell Lysis: The cells are lysed to release the cellular components, including the expressed luciferase enzyme.
- Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.
- Data Analysis: The luminescence data is plotted against the corresponding GW 590735
   concentrations to generate a dose-response curve, from which the EC<sub>50</sub> value is calculated.

## In-Vivo Efficacy Study in a Transgenic Mouse Model

This protocol outlines the in-vivo evaluation of **GW 590735**'s effect on the lipid profile of human Apo-A-I transgenic mice.

#### Methodology:

- Animal Model: Male C57BL/6 mice transgenic for human ApoA-I are used.
- Acclimation: Animals are acclimated to the housing conditions for a specified period.
- Treatment Groups: Mice are randomly assigned to treatment groups (vehicle control and GW 590735 at 0.5, 1, and 5 mg/kg).
- Dosing: GW 590735 is administered orally twice a day for 5 consecutive days.
- Sample Collection: At the end of the treatment period, blood samples are collected from the mice.



- Lipid Analysis: Plasma samples are analyzed for total cholesterol, HDLc, LDLc, and triglyceride levels using standard enzymatic assays.
- Statistical Analysis: The data from the treatment groups are compared to the vehicle control
  group using appropriate statistical methods to determine the significance of the observed
  effects.

## **Pharmacokinetic Study in Rats**

This protocol details the procedure for determining the pharmacokinetic profile of **GW 590735** in rats following intravenous administration.

#### Methodology:

- Animal Model: Male Sprague-Dawley rats are used.
- Catheterization: Rats are surgically implanted with a catheter in the jugular vein for blood sampling.
- Dosing: A single intravenous dose of **GW 590735** (2.7 mg/kg) is administered.
- Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of GW 590735 in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
- Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CI), volume of distribution (Vd), and half-life (T<sub>1</sub>/<sub>2</sub>). Bioavailability (F%) is calculated by comparing the area under the curve (AUC) from the IV route to that from an oral administration study.

### Conclusion



**GW 590735** is a well-characterized, potent, and selective PPARα agonist with significant lipid-modulating properties. The data presented in this technical guide, including its chemical structure, pharmacological profile, and detailed experimental methodologies, provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of PPARα agonists for dyslipidemia and related metabolic disorders. The provided diagrams and structured data facilitate a clear understanding of its mechanism of action and experimental validation. Further research is warranted to fully elucidate its clinical utility and safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. wignet.com [wignet.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- To cite this document: BenchChem. [Chemical structure and properties of GW 590735].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1672471#chemical-structure-and-properties-of-gw-590735]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com